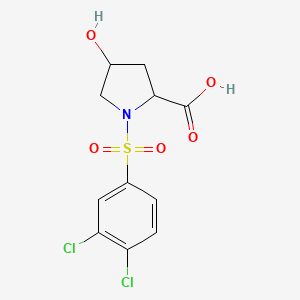
1-(3,4-Dichlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3,4-Dichlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. It also has a carboxylic acid group (-COOH) and a sulfonyl group attached to a 3,4-dichlorobenzene ring .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
1-(3,4-Dichlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid has been explored for its potential in antibacterial applications. A study by Egawa et al. (1984) synthesized compounds structurally similar to 1-(3,4-Dichlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid, revealing significant antibacterial activity, indicating the potential for this class of compounds in developing new antibacterial agents (Egawa et al., 1984).
Synthetic Chemistry
The compound has relevance in synthetic chemistry. Lash and Hoehner (1991, 1992) demonstrated its use in the synthesis of hydroxypyrrolidines and pyrrole-2-carboxylates, important intermediates in chemical synthesis (Lash & Hoehner, 1991)(Lash & Hoehner, 1992).
Chemiluminescence in Analytical Chemistry
Morita and Konishi (2002) explored its derivatives for use in high-performance liquid chromatography with electrogenerated chemiluminescence detection, demonstrating its utility in sensitive analytical methods (Morita & Konishi, 2002).
Antioxidant Research
Yushkova et al. (2013) synthesized spin-labeled amides of related compounds, exhibiting antioxidant potential and potential application in biomedical studies, including magnetic resonance imaging (MRI) (Yushkova et al., 2013).
Molecular Cocrystal Studies
The compound's derivatives have been studied in molecular cocrystal research. Byriel et al. (1992) examined carboxylic acid interactions with organic heterocyclic bases, contributing to our understanding of molecular interactions and crystal structures (Byriel et al., 1992).
Catalysis in Organic Reactions
In the field of catalysis, Hazra et al. (2015) investigated sulfonated Schiff base copper(II) complexes, which are related to 1-(3,4-Dichlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid, as catalysts in alcohol oxidation. These studies contribute to the development of more efficient and selective catalysts in organic synthesis (Hazra et al., 2015).
Other Applications
Further research includes studies in asymmetric synthesis (Rosen et al., 1988), synthesis of pyrroles (Attanasi et al., 2002), tautomerism in hydroxypyrroles (Momose et al., 1979), and hydrogenation studies in organic chemistry (Gorpinchenko et al., 2009) (Rosen et al., 1988)(Attanasi et al., 2002)(Momose et al., 1979)(Gorpinchenko et al., 2009).
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO5S/c12-8-2-1-7(4-9(8)13)20(18,19)14-5-6(15)3-10(14)11(16)17/h1-2,4,6,10,15H,3,5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEYDAZODKHMTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

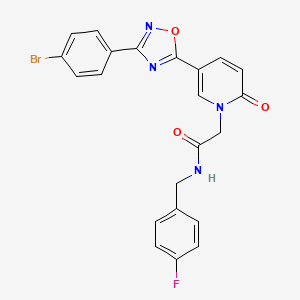
![(E)-4-(Dimethylamino)-N-[1-(1-phenylimidazol-2-yl)ethyl]but-2-enamide](/img/structure/B2432774.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2432775.png)


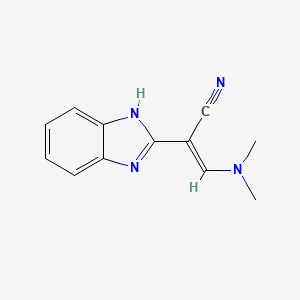
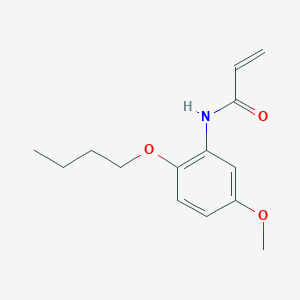
![Benzyl[1-(pyridin-2-yl)ethyl]amine](/img/structure/B2432784.png)

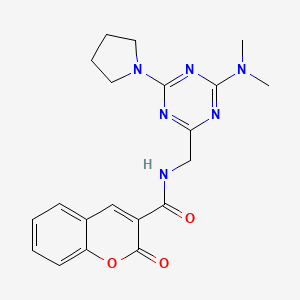
![2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2432790.png)

![5-[(3-Nitrophenyl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2432794.png)
